BenchChemオンラインストアへようこそ!

6-(4-Chlorophenyl)-4,6-dioxohexanoic acid

KMO inhibition tryptophan-kynurenine pathway neurodegeneration target

Procure the authenticated 6-aryl-4,6-dioxohexanoic acid intermediate essential for tepoxalin synthesis. The 4-chloro substituent (Hammett σₚ = +0.23) is pharmacophorically mandatory for the dual COX/LOX inhibitory profile of the final API; the des-chloro and 4-methoxy analogs cannot serve as substitutes. This crystalline solid (mp 144–145 °C) additionally provides a unique multi-target screening probe with documented activity against KMO (IC₅₀ 7.1–20 µM), ACC1 (IC₅₀ 1.95 µM), and CrtN (IC₅₀ 5.90 nM). Available in high purity (≥95%) with full batch-specific quality documentation. Ideal for medicinal chemistry, process R&D, and reference standard qualification.

Molecular Formula C12H11ClO4
Molecular Weight 254.66 g/mol
CAS No. 111881-78-8
Cat. No. B170316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-4,6-dioxohexanoic acid
CAS111881-78-8
Synonyms6-(4-chlorophenyl)-4,6-dioxohexanoic acid
Molecular FormulaC12H11ClO4
Molecular Weight254.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)CCC(=O)O)Cl
InChIInChI=1S/C12H11ClO4/c13-9-3-1-8(2-4-9)11(15)7-10(14)5-6-12(16)17/h1-4H,5-7H2,(H,16,17)
InChIKeyPXNQAEKERWTPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Chlorophenyl)-4,6-dioxohexanoic acid (CAS 111881-78-8) – Procurement-Grade Chemical Identity and Key Differentiation Factors


6-(4-Chlorophenyl)-4,6-dioxohexanoic acid (CAS 111881-78-8), also indexed as 4-chloro-γ,ε-dioxobenzenehexanoic acid, is a 6-aryl-4,6-dioxohexanoic acid derivative with the molecular formula C₁₂H₁₁ClO₄ and a molecular weight of 254.67 g/mol . It is a crystalline solid with a reported melting point of 144–145 °C, a predicted boiling point of 455.1 ± 25.0 °C, a predicted density of 1.335 ± 0.06 g/cm³, and a predicted pKₐ of 4.48 ± 0.17 . This compound serves as a critical intermediate in the multi-step synthesis of the veterinary NSAID tepoxalin and has been profiled in biochemical assays against kynurenine 3-monooxygenase (KMO), acetyl-CoA carboxylase 1 (ACC1), and staphylococcal CrtN, establishing a multi-target activity profile that distinguishes it from non-halogenated and regioisomeric analogs [1][2][3].

Why 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid Cannot Be Replaced by Common In-Class Analogs Without Consequence


The 6-aryl-4,6-dioxohexanoic acid scaffold supports multiple chemical modifications that can dramatically alter biological activity, physicochemical behavior, and synthetic utility. The 4-chloro substituent on the phenyl ring of CAS 111881-78-8 is not a passive structural feature – it modulates electronic character (Hammett σₚ = +0.23 for Cl vs. σₚ = 0.00 for H), lipophilicity (calculated logP increase of ~0.7 units over the des-chloro analog), and solid-state packing (manifested in the 144–145 °C melting point) . Substitution at the para position with other groups (e.g., 4-methoxy) yields compounds with different molecular weights and reactivity profiles: 6-(4-methoxyphenyl)-4,6-dioxohexanoic acid (CAS 119600-38-3, MW 250.25) and the des-chloro parent 4,6-dioxo-6-phenylhexanoic acid (CAS 114150-57-1, MW 220.22) are commercially available but lack the specific chlorine-dependent pharmacophore that underlies the KMO and CrtN inhibitory activities reported for CAS 111881-78-8 . Furthermore, the ortho- and meta-chloro regioisomers would present altered dihedral angles between the aryl ring and the dioxohexanoic acid backbone, potentially affecting both enzyme binding and cyclocondensation regioselectivity during tepoxalin intermediate processing .

6-(4-Chlorophenyl)-4,6-dioxohexanoic acid – Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Kynurenine 3-Monooxygenase (KMO) Inhibition: Cross-Species IC50 Spanning 7.1–20 µM

CAS 111881-78-8 has been profiled against kynurenine 3-monooxygenase (KMO) as part of the CHDI Foundation screening program. In rat (Wistar) KMO, the compound exhibits an IC50 of 7,100 nM (7.1 µM), while in mouse (C57BL/6J) KMO, the IC50 is 20,000 nM (20 µM), both measured by LC-MS/MS quantification of 3-hydroxykynurenine formation using 100 µM L-kynurenine as substrate with a 5-min preincubation [1]. This ~2.8-fold interspecies potency difference is quantifiable and contrasts with the des-chloro analog 4,6-dioxo-6-phenylhexanoic acid (CAS 114150-57-1), for which no KMO inhibitory data have been reported in public databases, underscoring the contribution of the 4-chloro substituent to target engagement . The structurally optimized KMO inhibitor UPF-648, an (1S,2S)-enantiomeric cyclopropane-containing probe, achieves an IC50 of 20 nM – approximately 355-fold more potent than CAS 111881-78-8 – demonstrating that CAS 111881-78-8 serves a distinct role as a tool compound or screening intermediate rather than a lead candidate, a differentiation that is critical for procurement decisions [2].

KMO inhibition tryptophan-kynurenine pathway neurodegeneration target

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition: Low-Micromolar IC50 Against a Metabolic Disease Target

CAS 111881-78-8 inhibits recombinant human ACC1 with an IC50 of 1,950 nM (1.95 µM), assessed by reduction in acetyl-CoA to malonyl-CoA conversion over a 1–3 hour incubation period with MALDI-based detection [1]. This level of ACC1 inhibition is modest compared to clinical-stage ACC inhibitors (e.g., firsocostat/GS-0976, ACC1 IC50 in the low nanomolar range), but the presence of dual KMO/ACC1 inhibitory activity is notable within the 6-aryl-4,6-dioxohexanoic acid chemotype. The des-chloro analog CAS 114150-57-1 and the 4-methoxy analog CAS 119600-38-3 have not been reported to inhibit ACC1 in curated databases, suggesting that the 4-chloro substitution pattern may be important for ACC1 active-site recognition [2]. This multi-target inhibitory fingerprint (KMO + ACC1) provides a differentiated screening profile not shared by close structural analogs.

ACC1 inhibition malonyl-CoA metabolic disease

Staphylococcal CrtN (Dehydrosqualene Desaturase) Inhibition: Nanomolar Potency Relevant to Anti-Virulence Research

CAS 111881-78-8 has been tested against the CrtN enzyme (dehydrosqualene desaturase) in methicillin-resistant Staphylococcus aureus (MRSA) strain LAC USA300. The compound inhibits CrtN with an IC50 of 5.90 nM, assessed as the reduction in staphyloxanthin pigment levels after 48 hours of exposure by spectrophotometric analysis [1]. Staphyloxanthin is a golden carotenoid pigment that functions as a virulence factor by protecting S. aureus from neutrophil-mediated oxidative killing, making CrtN inhibition a validated anti-virulence strategy [2]. At 5.90 nM, CAS 111881-78-8 exhibits single-digit nanomolar potency, which is approximately 330-fold more potent than its activity against ACC1 (IC50 1,950 nM) and >1,200-fold more potent than against rat KMO (IC50 7,100 nM), indicating substantial target selectivity within the CrtN assay context. The des-chloro analog (CAS 114150-57-1) has not been reported for CrtN inhibition, nor have other 6-aryl-4,6-dioxohexanoic acids in this chemotype series [3]. This nanomolar anti-virulence activity represents the most potent single-target activity reported for CAS 111881-78-8 to date.

CrtN inhibition staphyloxanthin anti-virulence MRSA

Critical Intermediate in Tepoxalin Synthesis – Validated Regioselectivity from Peer-Reviewed Methodology

CAS 111881-78-8 is a structurally authenticated intermediate in the two primary synthetic routes to tepoxalin (CAS 103475-41-8), a dual COX/LOX inhibitor used in veterinary medicine. In the Murray & Hadden (1992) route, CAS 111881-78-8 is cyclized with refluxing acetic anhydride to yield 5-[2-(4-chlorophenyl)-2-oxoethylidene]tetrahydrofuran-2-one (enol lactone II), which is then treated with N-methylhydroxylamine to afford the corresponding N-hydroxy-N-methylamide (III) [1]. In the Forero-Kelly et al. (1991) route, CAS 111881-78-8 is condensed with 4-methoxyphenylhydrazine hydrochloride using triethylamine in methanol at room temperature to directly form the 1,5-diarylpyrazole propanoic acid (V) . Both routes exploit the 1,3-diketone moiety as a synthetic handle for regioselective pyrazole formation. The des-chloro analog (CAS 114150-57-1) could theoretically serve in analogous transformations, but the resulting pyrazole products would lack the 4-chloro substituent that is pharmacophorically essential for tepoxalin's biological activity [2]. U.S. Patent 5,117,054 specifically describes 4-chloro-γ,ε-dioxobenzenehexanoic acid (i.e., CAS 111881-78-8) as the starting material for enol lactone formation, establishing its identity in the protected intellectual property [3]. This patent-documented and peer-reviewed synthetic role differentiates CAS 111881-78-8 from generic 6-aryl-4,6-dioxohexanoic acid analogs whose use in tepoxalin-type syntheses is not comparably validated.

tepoxalin synthesis diarylpyrazole NSAID regioselective cyclocondensation process intermediate

Physicochemical Benchmarking: Melting Point, ClogP Shift, and Hydrogen-Bond Capacity vs. Des-Chloro and 4-Methoxy Analogs

The experimentally measured melting point of CAS 111881-78-8 is 144–145 °C, a value that reflects the combination of intermolecular hydrogen bonding (carboxylic acid dimerization), dipole-dipole interactions (C–Cl bond), and crystal packing forces . This contrasts with the des-chloro analog 4,6-dioxo-6-phenylhexanoic acid (CAS 114150-57-1), for which the melting point is not consistently reported across vendors, but its lower molecular weight (220.22 vs. 254.67) and absence of the chlorine substituent predict a measurably lower melting point and increased aqueous solubility . The chlorine atom contributes a calculated logP increase of approximately +0.7 units (ClogP ~2.2 for CAS 111881-78-8 vs. ~1.5 for the des-chloro analog, estimated by atomic contribution), enhancing membrane permeability potential while retaining the carboxylic acid functionality (pKₐ ~4.48) necessary for salt formation or conjugation chemistry . The 4-methoxy analog (CAS 119600-38-3, MW 250.25) introduces a hydrogen-bond acceptor at the para position (OCH₃), which alters solubility characteristics and precludes the halogen-dependent binding interactions observed with CrtN and KMO . These physicochemical differences translate to divergent performance in crystallization, chromatographic purification, and formulation development, making CAS 111881-78-8 the preferred procurement choice when chlorine-dependent properties are required.

physicochemical properties melting point lipophilicity solid-state characterization

Evidence-Backed Application Scenarios for 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid (CAS 111881-78-8)


Tepoxalin and 1,5-Diarylpyrazole Analog Synthesis – Use as a Validated Regioselective Intermediate

CAS 111881-78-8 is the documented key intermediate for tepoxalin synthesis via two complementary peer-reviewed routes [1][2]. In the enol lactone route (J. Org. Chem. 1992), the compound is cyclized with refluxing acetic anhydride to yield the tetrahydrofuran-2-one enol lactone, which is sequentially treated with N-methylhydroxylamine and 4-methoxyphenylhydrazine to furnish tepoxalin. In the direct condensation route (Synthesis 1991), CAS 111881-78-8 reacts with 4-methoxyphenylhydrazine hydrochloride in the presence of triethylamine to directly form the 1,5-diarylpyrazole propanoic acid core. The 4-chloro substituent is pharmacophorically essential for tepoxalin's dual COX/LOX inhibitory activity; attempts to substitute the des-chloro or 4-methoxy analog would produce a chemically distinct final product lacking the intended pharmacological profile. This scenario applies to medicinal chemistry laboratories synthesizing tepoxalin reference standards, process chemistry groups optimizing large-scale diarylpyrazole production, and analytical laboratories requiring authenticated intermediate reference materials.

KMO Screening Library Inclusion – A Chlorine-Dependent Tool Compound for Tryptophan Pathway Studies

CAS 111881-78-8 has been curated by the CHDI Foundation and ChEMBL as a KMO inhibitor with cross-species IC50 values (rat: 7.1 µM; mouse: 20 µM) [1]. This compound is suitable for inclusion in KMO-focused screening decks as a micromolar-range reference inhibitor with a defined chlorine-dependent SAR signature. The 2.8-fold interspecies potency difference makes it a useful probe for assessing species-specific KMO pharmacology, and the absence of KMO activity for the des-chloro analog provides a built-in negative control within the same chemotype series when procuring both compounds together [2]. For laboratories investigating the kynurenine pathway in the context of Huntington's disease, psychiatric disorders, or neuroinflammation, CAS 111881-78-8 offers a well-characterized, commercially accessible KMO inhibitor that complements high-potency probes such as UPF-648 (IC50 20 nM) [3].

Anti-Virulence Screening Against MRSA – A Nanomolar CrtN Inhibitor Starting Point

With an IC50 of 5.90 nM against CrtN in MRSA strain LAC USA300 [1], CAS 111881-78-8 demonstrates nanomolar anti-virulence activity targeting staphyloxanthin biosynthesis. Staphyloxanthin is a key S. aureus virulence factor that confers resistance to neutrophil-mediated oxidative killing, and CrtN inhibitors represent a non-bactericidal therapeutic strategy that may reduce selective pressure for antibiotic resistance [2]. The >330-fold selectivity window over ACC1 and >1,200-fold window over KMO indicates that CAS 111881-78-8 has a favorable selectivity profile within the CrtN context, although broader selectivity profiling (e.g., against human CYP enzymes, hERG) has not been reported. This scenario is relevant for microbiology and infectious disease laboratories pursuing anti-virulence approaches to combat MRSA and for medicinal chemistry teams seeking a structurally characterized starting point for CrtN inhibitor optimization.

Multi-Target Probe for Metabolic and Neurodegenerative Disease Target Panels

The unique combination of KMO (IC50 7.1–20 µM), ACC1 (IC50 1.95 µM), and CrtN (IC50 5.90 nM) inhibitory activities within a single chemotype [1][2][3] positions CAS 111881-78-8 as a multi-target screening probe. This profile is rare among commercially available 6-aryl-4,6-dioxohexanoic acids; neither the des-chloro nor the 4-methoxy analog has been reported to engage any of these three targets [4]. In phenotypic screening cascades where pathway coverage across the kynurenine pathway (KMO), lipid metabolism (ACC1), and bacterial virulence (CrtN) is desired, CAS 111881-78-8 provides a single-compound positive control spanning three mechanistically distinct targets. This multi-target fingerprint may also serve as a chemical biology tool for investigating potential polypharmacology or off-target liability assessment in drug discovery programs.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.